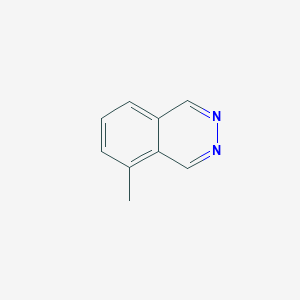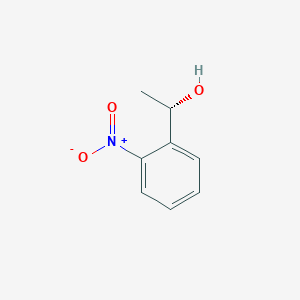
(S)-1-(2-Nitrophenyl)ethanol
Vue d'ensemble
Description
-(S)-1-(2-Nitrophenyl)ethanol, also known as nitrophenylethyl alcohol, is a synthetic chemical compound that has been widely used in scientific research as a reagent and a tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
(S)-1-(2-Nitrophenyl)ethanol has been utilized in the synthesis and study of stereochemistry in chemical compounds. For instance, it was used in the synthesis of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, a 'caged' ATP, where its absolute stereochemistry was determined using the Horeau kinetic resolution procedure (Corrie et al., 1992).
Photochemical Reaction Mechanisms
Research has explored the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 1-(2-nitrophenyl)ethanol. These studies involve irradiation in various solvents, yielding different products, and exploring reaction paths using laser flash photolysis and time-resolved infrared spectroscopy (Gáplovský et al., 2005).
Synthesis of β-Adrenergic Blockers
This compound serves as a precursor in the synthesis of important β-adrenergic receptor blocking drugs. The efficient resolution of a bromohydrin precursor has been instrumental in obtaining enantiomerically pure forms of these drugs (Kapoor et al., 2005).
Isotopomer Synthesis
It has been used in the synthesis of isotopomers, specifically [15N] and [side-chain 1-13C] isotopomers of 1-(2-nitrophenyl)ethyl phosphates, which are valuable in various biochemical and pharmaceutical research applications (Corrie, 1996).
Biomimetic Model Systems
In biomimetic studies, this compound has been utilized to understand catalysis in biological systems. For instance, it was involved in a study examining the cyclization of an RNA model promoted by Zn2+ in ethanol, providing insights into metal-catalyzed reactions of biological relevance (Liu et al., 2007).
Heterocyclization Reactions
The compound is also used in the formation of oxazaheterocycles, contributing to the field of organic chemistry and the synthesis of novel compounds with potential applications in drug development and materials science (Palchikov, 2015).
Ultrasound Effects in Chemical Reactions
Studies have investigated the effects of ultrasound on chemical reactions involving this compound. For example, its role in the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol was explored, enhancing the understanding of solute-solvent interactions under ultrasound (Salmar et al., 2006).
Propriétés
IUPAC Name |
(1S)-1-(2-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



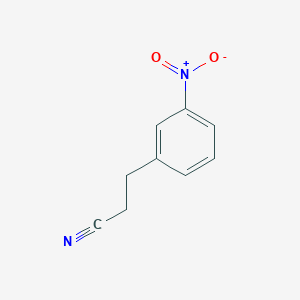
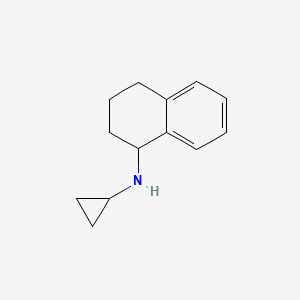
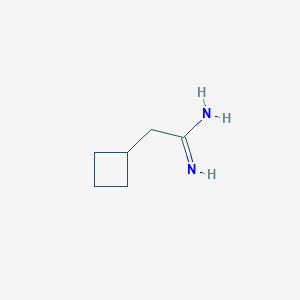
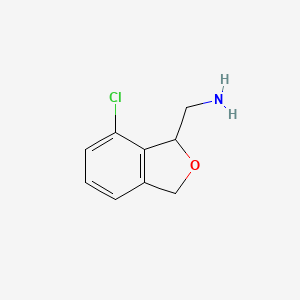



![2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one](/img/structure/B3285395.png)

